molecular formula C31H50O2 B1259898 Laxifolone A

Laxifolone A

Cat. No. B1259898
M. Wt: 454.7 g/mol
InChI Key: SKDYQHGGKFXAGK-GSNHWIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laxifolone A is a natural product found in Euonymus laxiflorus with data available.

Scientific Research Applications

Nitric Oxide Synthesis Inhibition and NF-κB Translocation

Laxifolone A, a triterpene from Euonymus laxiflorus, has shown significant effects in suppressing nitric oxide (NO) synthesis. Studies reveal that it concentration-dependently inhibits lipopolysaccharide/interferon-gamma (LPS/IFN-gamma)-induced nitrite production, inducible NO synthase (iNOS) protein, and iNOS mRNA expression in macrophages (Ko et al., 2005). This suppression is linked to its ability to attenuate the translocation of nuclear factor-kappaB (NF-kappaB) into the nucleus, which is crucial in NO signaling. The same study also found that Laxifolone A enhances NF-kappaB p105 protein expression, suggesting a role in inhibiting NF-kappaB p105 degradation in the cytoplasm (Ko et al., 2005).

Novel NO-Production-Inhibiting Properties

A separate study on Euonymus laxiflorus, which includes Laxifolone A, emphasizes its significant NO inhibitory effect. This finding is critical in the context of inflammatory responses where NO plays a pivotal role (Kuo et al., 2003).

Pharmacological Potential in Traditional Medicine

Research on various plant extracts, including those similar to Laxifolone A, has indicated their potential in traditional medicine for treating a range of ailments. The pharmacological activities of these extracts, which often include anti-inflammatory and antimicrobial effects, highlight the relevance of compounds like Laxifolone A in modern phytotherapy (Fintelmann, 1991).

properties

Product Name

Laxifolone A

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

(4aR,6aR,6aR,6bR,8aR,10S,12aS,14aS)-10-methoxy-2,2,4a,6a,6b,9,9,12a-octamethyl-4,5,6,6a,7,8,8a,10,11,12,14,14a-dodecahydro-3H-picen-13-one

InChI

InChI=1S/C31H50O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(32)25-29(6)12-11-24(33-9)27(3,4)23(29)10-13-31(25,30)8/h19-20,23-25H,10-18H2,1-9H3/t20-,23+,24+,25-,28-,29+,30-,31-/m1/s1

InChI Key

SKDYQHGGKFXAGK-GSNHWIIESA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

synonyms

laxifolone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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